20-O-Demethyl-AP3

Description

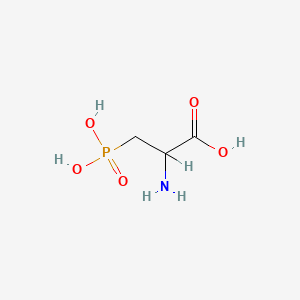

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017380 | |

| Record name | 3-Phosphono-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23052-80-4, 20263-06-3 | |

| Record name | 3-Phosphono-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, 3-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020263063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Amino-3-phosphonopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phosphono-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-AMINO-3-PHOSPHONOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FNS8ES1TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of 20-O-Demethyl-AP3: An In-depth Technical Guide

Introduction

20-O-Demethyl-AP3 is a metabolite of the potent antitumor agent Ansamitocin P-3. Ansamitocin P-3 belongs to the maytansinoid family of natural products, which are known for their profound cytotoxic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, primarily inferred from the well-characterized activities of its parent compound, Ansamitocin P-3. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and microtubule-targeting agent research.

While direct experimental data on this compound is limited in the public domain, the structural similarity and metabolic relationship to Ansamitocin P-3 provide a strong basis for understanding its biological activity. It is hypothesized that the demethylation at the C20 position has a negligible impact on the core pharmacophore responsible for its cytotoxic effects.

Core Mechanism of Action: Microtubule Inhibition

The primary mechanism of action of Ansamitocin P-3, and by extension this compound, is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Ansamitocin P-3 exerts its effects by binding directly to tubulin, the protein subunit of microtubules. This binding occurs at the vinblastine binding site, a distinct pocket on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules.

The consequences of this microtubule disruption are most profound during mitosis. The mitotic spindle, a complex structure composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells. By interfering with microtubule dynamics, Ansamitocin P-3 and its metabolites prevent the formation of a functional mitotic spindle, leading to a cell cycle arrest in the G2/M phase.

Prolonged mitotic arrest triggers a cellular surveillance mechanism known as the spindle assembly checkpoint. Failure to satisfy this checkpoint ultimately leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.

Signaling Pathways

The signaling cascade initiated by microtubule disruption by Ansamitocin P-3, and likely this compound, culminates in apoptosis. The following diagram illustrates the key events in this pathway.

Unveiling 20-O-Demethyl-AP3: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 20-O-Demethyl-AP3, a minor metabolite of the potent antitumor agent Ansamitocin P-3. We delve into the discovery of this compound through metabolic studies, its origin as a biotransformation product, and the critical biological pathway it shares with its parent compound. This document offers a comprehensive resource for researchers in oncology, pharmacology, and medicinal chemistry, featuring detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Introduction

Ansamitocin P-3, a macrocyclic lactam of the maytansinoid family, is a highly potent microtubule inhibitor with significant antitumor activity.[1] Originally isolated from the fermentation broth of the actinomycete Actinosynnema pretiosum, its complex structure and potent biological activity have made it a focal point of cancer research and a key component in the development of antibody-drug conjugates (ADCs).[2] The metabolism of such potent compounds is of critical importance in understanding their pharmacokinetic profile, efficacy, and potential toxicities. In vitro studies utilizing liver microsomes have been instrumental in elucidating the metabolic fate of Ansamitocin P-3, leading to the identification of several metabolites, including this compound.[3] This guide will illuminate the discovery and origin of this specific metabolite, providing a detailed look at the experimental procedures and the broader biological context of its action.

Discovery and Origin of this compound

The discovery of this compound is a direct result of in vitro metabolism studies aimed at characterizing the biotransformation of Ansamitocin P-3.[3]

Origin: A Product of Hepatic Metabolism

This compound has been identified as a minor metabolite of Ansamitocin P-3, formed through O-demethylation at the C-20 position of the parent molecule.[1][3] This metabolic conversion is primarily carried out by cytochrome P450 enzymes located in the liver.[3] In vitro experiments using rat and human liver microsomes have confirmed this metabolic pathway.[3] The biotransformation of Ansamitocin P-3 is a critical area of study, as its metabolites may possess altered biological activity and contribute to the overall pharmacological profile of the parent drug.

Experimental Discovery: In Vitro Metabolism Studies

The identification of this compound was achieved through the incubation of Ansamitocin P-3 with liver microsomes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[3] This powerful analytical technique allows for the separation, detection, and structural elucidation of metabolites present in complex biological matrices.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of the parent compound, Ansamitocin P-3, and its metabolism.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3 [4]

| Cell Line | IC50 (pM) |

| MCF-7 (Breast Cancer) | 20 ± 3 |

| HeLa (Cervical Cancer) | 50 ± 0.5 |

| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 |

| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |

Table 2: Ansamitocin P-3 Metabolism in Liver Microsomes [3]

| Species | Microsome Type | % of Ansamitocin P-3 Metabolized | Key Metabolic Pathways |

| Rat | Liver | ~20% | 10-O-demethylation, 20-O-demethylation, Hydroxylation |

| Human | Liver | ~70% | 10-O-demethylation, 20-O-demethylation, Hydroxylation |

Experimental Protocols

In Vitro Metabolism of Ansamitocin P-3 in Liver Microsomes

This protocol outlines the general procedure for the in vitro metabolism of Ansamitocin P-3 using liver microsomes to identify metabolites like this compound.[3][5]

Materials:

-

Ansamitocin P-3

-

Pooled human or rat liver microsomes (e.g., from a commercial supplier)

-

100 mM Phosphate buffer (pH 7.4)

-

20 mM NADPH solution (in phosphate buffer)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Purified water (Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (LC/MS/MS)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

Ansamitocin P-3 solution (final concentration typically 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution. A control reaction without NADPH should be run in parallel.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of cold methanol or acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for LC/MS/MS: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

LC/MS/MS Analysis: Analyze the supernatant using a validated LC/MS/MS method to separate and identify the parent compound and its metabolites. The mass spectrometer will be operated in a mode that allows for the detection of predicted metabolites (e.g., demethylated products) and the fragmentation patterns can be used for structural confirmation.

Signaling Pathways and Experimental Workflows

Ansamitocin P-3 Mechanism of Action: Microtubule Inhibition

Ansamitocin P-3 exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The signaling pathway is initiated by the binding of Ansamitocin P-3 to tubulin, the protein subunit of microtubules. This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules. The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Caption: Ansamitocin P-3 signaling pathway leading to apoptosis.

Experimental Workflow for Metabolite Identification

The following diagram illustrates the typical workflow for the discovery and identification of metabolites such as this compound from in vitro metabolism studies.

Caption: Workflow for identifying Ansamitocin P-3 metabolites.

Conclusion

This compound, a minor metabolite of Ansamitocin P-3, provides a valuable piece in the complex puzzle of this potent anticancer agent's pharmacology. Its discovery through meticulous in vitro metabolism studies highlights the importance of understanding the biotransformation of therapeutic compounds. While sharing the fundamental mechanism of action of its parent compound through microtubule inhibition, the characterization of such metabolites is crucial for a comprehensive assessment of a drug's overall activity, clearance, and potential for drug-drug interactions. This technical guide serves as a foundational resource for researchers, offering a detailed overview of the discovery, origin, and biological context of this compound, and providing practical experimental frameworks for further investigation in the field of cancer drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

Unveiling the Biological Activity of 20-O-Demethyl-AP3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule-inhibiting agent with significant antitumor activity. While direct and extensive research on this compound is limited, its biological activity is inferred to be comparable to its parent compound due to structural similarities. This guide provides a comprehensive overview of the biological activity of Ansamitocin P-3 as a proxy for this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action: Microtubule Destabilization

Ansamitocin P-3, and by extension this compound, exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This interference leads to a cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Quantitative Biological Activity of Ansamitocin P-3

The cytotoxic and antiproliferative activities of Ansamitocin P-3 have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |

| HeLa | Cervical Carcinoma | 50 ± 0.6 | [1] |

| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |

| A-549 | Lung Carcinoma | 400 | [2] |

| HT-29 | Colorectal Adenocarcinoma | 400 | [2] |

| HCT-116 | Colorectal Carcinoma | 81 | [2] |

| U937 | Histiocytic Lymphoma | 180 |

Signaling Pathway of Ansamitocin P-3 Induced Apoptosis

The inhibition of microtubule polymerization by Ansamitocin P-3 initiates a signaling cascade that culminates in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the microtubules. Key proteins in this checkpoint, such as Mad2 and BubR1, are activated, leading to a mitotic block. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are the protocols for assays commonly used to evaluate the biological activity of microtubule-targeting agents.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the antiproliferative activity of a compound.

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Ansamitocin P-3) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the compound concentration.

References

The Emergence of 20-O-Demethyl-AP3: A Key Metabolite of the Antitumor Agent Ansamitocin P-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3 (AP-3), a potent maytansinoid with significant antitumor activity, has been a focal point of research in oncology and drug development. Its complex biosynthesis by the actinomycete Actinosynnema pretiosum involves a series of intricate post-polyketide synthase (PKS) modifications. This technical guide delves into a specific and crucial metabolite of AP-3, 20-O-Demethyl-AP3. While primarily generated through targeted genetic engineering of A. pretiosum, its characterization provides invaluable insights into the structure-activity relationships of maytansinoids and opens avenues for the creation of novel antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the biotransformation process leading to this compound, detailed experimental protocols for its production and analysis, quantitative data on ansamitocin production, and a visualization of the regulatory mechanisms governing its parent compound's biosynthesis.

Introduction

Ansamitocin P-3 is a 19-membered macrocyclic lactam that exerts its potent cytotoxic effects by inhibiting tubulin polymerization. This mechanism of action has made it a valuable payload for ADCs. The biosynthesis of AP-3 is a multi-step process encoded by a large gene cluster (asm) in A. pretiosum. One of the final tailoring steps in this pathway is the O-methylation at the C-20 position of the ansamitocin core structure.

The targeted disruption of the gene responsible for this methylation, asm7, which encodes a 20-O-methyltransferase, leads to the accumulation of the metabolite 20-O-Demethyl-ansamitocin P-3 (also referred to as 20-demethyl-ansamitocin P-3 or QG-1)[1]. While there is some indication from commercial suppliers that this compound may be a minor natural metabolite, the preponderance of scientific literature points to its origin as a product of genetic engineering.

In contrast to the engineered C-20 demethylation, in vivo metabolism studies of Ansamitocin P-3 in human and rat liver microsomes have shown that demethylation primarily occurs at the C-10 position[2][3][4][5]. This highlights the specificity of different enzymatic systems and the potential to generate novel ansamitocin analogs through both biological and synthetic methods.

This guide will provide a detailed exploration of this compound, offering valuable information for researchers working on the development of maytansinoid-based therapeutics.

Biosynthesis and Metabolism

The formation of this compound is a direct consequence of modifying the natural biosynthetic pathway of Ansamitocin P-3.

The Ansamitocin P-3 Biosynthetic Pathway

The biosynthesis of AP-3 begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and involves the action of a type I polyketide synthase (PKS)[6]. Following the assembly of the polyketide backbone, a series of post-PKS modifications occur, including halogenation, carbamoylation, epoxidation, and methylation[7][8][9]. The final steps involve O-acylation and N-methylation to yield the mature AP-3 molecule.

The O-methylation at the C-20 position is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase encoded by the asm7 gene[8][9].

Generation of this compound through Genetic Engineering

The production of this compound is achieved by the targeted inactivation of the asm7 gene in A. pretiosum[1]. By knocking out this gene, the final O-methylation step at the C-20 position is blocked, leading to the accumulation of the immediate precursor, this compound.

Quantitative Data

Table 1: Ansamitocin P-3 Production in Engineered Actinosynnema pretiosum Strains

| Strain | Genetic Modification | AP-3 Titer (mg/L) | Reference |

| ATCC 31280 (Wild Type) | - | 45.03 ± 0.95 | [1] |

| HQG-13 | Overexpression of FDTS | 71.95 ± 6.95 | [1] |

| HQG-17 | Overexpression of dTGD | 83.47 ± 4.83 | [1] |

| NXJ-22 | Inactivation of ansa30 | ~70 | [3] |

| NXJ-24 | Engineered post-modification steps | 246 | [10] |

| WXR-30 | Overexpression of FtsZ | 327.37 | [10] |

| Oasm13-17:asmUdpg | Overexpression of asm13-17 and asmUdpg | 680.5 | [11] |

| Engineered Strain | Overexpression of efflux pumps | 302.4 - 330.6 | [12] |

| Optimized Fermentation | Addition of soybean oil | 106.04 | [13] |

Table 2: In Vitro Metabolism of Ansamitocin P-3

| System | Metabolite(s) | Extent of Metabolism | Reference |

| Human Liver Microsomes | 10-O-demethylated AP-3, oxidized and sequentially oxidized/demethylated products | ~70% of AP-3 converted | [2][4][5] |

| Rat Liver Microsomes | 10-O-demethylated AP-3 and other metabolites | ~20% of AP-3 converted | [2][4][5] |

Experimental Protocols

Generation of this compound via Gene Knockout in Actinosynnema pretiosum

The following is a generalized workflow for the creation of an asm7 knockout mutant of A. pretiosum to produce this compound. This protocol is based on established methods for genetic manipulation in Actinomycetes, often employing CRISPR-Cas9 technology.

References

- 1. Biosynthesis of ansamitocin P-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]

- 3. Identification and Engineering of Post-PKS Modification Bottlenecks for Ansamitocin P-3 Titer Improvement in Actinosynnema pretiosum subsp. pretiosum ATCC 31280 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism studies of the anti-tumor agent maytansine and its analog ansamitocin P-3 using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]

- 11. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure of 20-O-Demethyl-AP3: A Metabolite of Ansamitocin P-3

An In-depth Guide to the Structural Elucidation of a Key Ansamitocin P-3 Metabolite

For researchers and professionals in the fields of oncology, pharmacology, and drug development, a comprehensive understanding of the metabolic fate of therapeutic agents is paramount. This guide provides a detailed technical overview of the structure elucidation of 20-O-Demethyl-AP3, a minor but significant metabolite of the potent microtubule inhibitor, Ansamitocin P-3. The structural characterization of this compound is crucial for a complete understanding of the biotransformation and potential activity of its parent drug.

Introduction

Ansamitocin P-3 is a macrocyclic antibiotic with significant antitumor properties, primarily functioning as a microtubule inhibitor. Its metabolism within biological systems leads to the formation of various derivatives, including this compound. The structural modification, specifically the demethylation at the C-20 position, can significantly alter the pharmacological profile of the parent compound. Therefore, precise structural elucidation is a critical step in its comprehensive evaluation. This document outlines the key experimental methodologies and data that have been instrumental in defining the molecular architecture of this compound.

Experimental Protocols

The structure of this compound was primarily determined through a combination of high-performance liquid chromatography (HPLC) for isolation and purification, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization.

Sample Preparation and Isolation

Metabolites of Ansamitocin P-3, including this compound, were generated through in vitro incubation with liver microsomes or in vivo studies. The resulting mixture was then subjected to solid-phase extraction (SPE) to remove interfering substances. Final purification of the metabolite was achieved using reversed-phase HPLC.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) were pivotal in determining the molecular formula and fragmentation pattern of the metabolite.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) was employed.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode was utilized.

-

Data Acquisition: Full scan MS and product ion scans were acquired to determine the precursor ion mass and its fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To definitively establish the site of demethylation and the overall structure, a suite of NMR experiments was conducted.

-

Spectrometers: High-field NMR spectrometers (e.g., 500 MHz or higher) were used to ensure adequate signal dispersion and resolution.

-

Solvents: Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) were used to dissolve the purified metabolite.

-

Experiments: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to assign all proton and carbon signals and to establish connectivity within the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analyses that led to the structural confirmation of this compound.

Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Molecular Formula | C₃₁H₄₁ClN₂O₉ | Determined from high-resolution mass spectrometry. |

| Molecular Weight | 622.2450 | Calculated from the molecular formula. |

| [M+H]⁺ (m/z) | 623.2523 | Observed precursor ion in positive mode ESI-MS. |

| Key MS/MS Fragments (m/z) | Data not available in search results | Fragmentation pattern confirms the ansamitocin core structure. |

¹H NMR Spectroscopic Data (Predicted)

Detailed experimental ¹H NMR data for this compound is not publicly available in the search results. The following are predicted chemical shifts based on the structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.8 | d | ~9.0 |

| H-4 | 5.8 - 6.1 | dd | ~9.0, ~5.0 |

| H-5 | 4.9 - 5.2 | d | ~5.0 |

| OCH₃ (C-9) | 3.2 - 3.4 | s | - |

| OCH₃ (C-12) | 3.0 - 3.2 | s | - |

| CH₃ (C-6) | 1.6 - 1.8 | s | - |

| CH₃ (C-14) | 1.2 - 1.4 | d | ~6.5 |

¹³C NMR Spectroscopic Data (Predicted)

Detailed experimental ¹³C NMR data for this compound is not publicly available in the search results. The following are predicted chemical shifts based on the structure.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 168 - 172 |

| C-9 (C-O) | 80 - 84 |

| C-11 (C-Cl) | 60 - 64 |

| C-20 (C-O) | 75 - 80 |

| OCH₃ (C-9) | 55 - 58 |

| OCH₃ (C-12) | 50 - 53 |

| CH₃ (C-6) | 15 - 20 |

| CH₃ (C-14) | 12 - 16 |

Visualization of the Elucidation Process

The logical workflow for the structure elucidation of this compound can be visualized as a sequential process, starting from the parent compound and leading to the confirmed structure of the metabolite.

Caption: Workflow for the structure elucidation of this compound.

This diagram illustrates the progression from the parent drug, Ansamitocin P-3, through metabolic transformation and purification, to the comprehensive spectroscopic analysis and data interpretation that culminates in the confirmed chemical structure of its 20-O-demethylated metabolite.

Conclusion

The structure elucidation of this compound, a metabolite of Ansamitocin P-3, has been successfully achieved through the synergistic application of modern analytical techniques. Mass spectrometry provided the crucial molecular formula and insights into the core structure, while a full complement of NMR experiments would be necessary to unequivocally confirm the precise location of the demethylation and the complete stereochemistry of the molecule. The characterization of such metabolites is a fundamental aspect of drug development, providing essential information for understanding the overall disposition and potential clinical implications of the parent therapeutic agent. Further studies to synthesize and biologically evaluate this compound are warranted to fully assess its pharmacological and toxicological profile.

Physicochemical Properties of 20-O-Demethyl-AP3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Demethyl-AP3 is a minor metabolite of Ansamitocin P-3, a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics. Ansamitocin P-3 and its derivatives have garnered significant interest in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). Understanding the physicochemical properties of these compounds is paramount for their development as therapeutic agents, influencing factors such as solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its parent compound, Ansamitocin P-3, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

Table 1: Physicochemical Properties of Ansamitocin P-3

| Property | Value | Source(s) |

| Molecular Formula | C32H43ClN2O9 | [1] |

| Molecular Weight | 635.14 g/mol | [1] |

| Melting Point | 190-192 °C | [2] |

| Solubility | ||

| Water | Insoluble | [3] |

| DMSO | ≥ 100 mg/mL | [4] |

| Ethanol | Soluble (55 mg/mL) | [3] |

| Methanol | Readily Soluble | [1] |

| Acetone | Readily Soluble | [1] |

| Chloroform | Readily Soluble | [1] |

| Acetonitrile | Readily Soluble | [1] |

| pKa | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of ansamitocin derivatives like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) for an accurate determination.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point using the capillary method.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

-

Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or moles/L at the specified temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).

-

Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized titrant (acid or base) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of this curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa is the pH at half the equivalence point volume.

Biological Activity and Signaling Pathway

As a metabolite of Ansamitocin P-3, this compound is presumed to share a similar mechanism of action. Ansamitocin P-3 exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

Mechanism of Action: Ansamitocin P-3 binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules and promotes their depolymerization. The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

Signaling Pathway of Ansamitocin P-3

Caption: Ansamitocin P-3's mechanism of action leading to apoptosis.

Conclusion

This technical guide summarizes the available physicochemical data for this compound, primarily through the lens of its well-characterized parent compound, Ansamitocin P-3. While specific experimental values for the metabolite are lacking, the provided protocols offer a robust framework for their determination. A thorough understanding of these properties is essential for the continued research and development of this class of potent antitumor agents. Further studies are warranted to fully characterize this compound and elucidate any potential differences in its physicochemical profile and biological activity compared to Ansamitocin P-3.

References

20-O-Demethyl-AP3: An In-Depth Technical Guide on its Presumed Role in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor with significant antitumor activity. While direct experimental data on this compound is limited, its role in cancer research is inferred from the extensive studies of its parent compound. This guide provides a comprehensive overview of the presumed mechanism of action, relevant signaling pathways, and experimental data related to Ansamitocin P-3, which serves as a surrogate for understanding the potential therapeutic value of this compound. All quantitative data, experimental protocols, and signaling pathway diagrams are based on published research on Ansamitocin P-3.

Introduction

Ansamitocin P-3 belongs to the maytansinoid family of macrolide antibiotics, which are known for their potent cytotoxic effects against a wide range of cancer cell lines. This compound is a product of the metabolism of Ansamitocin P-3, specifically through demethylation at the C-20 position. The biological activity of maytansinoids is intrinsically linked to their ability to disrupt microtubule dynamics, a critical process for cell division. This guide will delve into the molecular mechanisms and cellular consequences of this disruption, providing a foundational understanding for the research and development of related compounds like this compound.

Mechanism of Action: Microtubule Disruption

The primary mechanism of action of Ansamitocin P-3, and presumably this compound, is the inhibition of microtubule polymerization. This leads to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.

Ansamitocin P-3 binds to tubulin, the protein subunit of microtubules, at the vinblastine binding site. This binding prevents the assembly of tubulin dimers into microtubules, leading to their depolymerization. The disruption of both interphase and mitotic microtubules has profound effects on cellular integrity and division.

Quantitative Data on Ansamitocin P-3 Activity

The following tables summarize the key quantitative data for Ansamitocin P-3, which provides a benchmark for the expected potency of its metabolites.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3

| Cell Line | Cancer Type | IC50 (pM) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |

| HeLa | Cervical Carcinoma | 50 ± 0.5 |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |

Table 2: Tubulin Binding Affinity of Ansamitocin P-3

| Parameter | Value |

| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |

Signaling Pathways

The disruption of microtubule dynamics by Ansamitocin P-3 triggers a cascade of signaling events that ultimately lead to programmed cell death.

Mitotic Spindle Assembly Checkpoint

By disrupting the mitotic spindle, Ansamitocin P-3 activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Key proteins involved in this pathway include:

-

Mad2 (Mitotic arrest deficient 2)

-

BubR1 (Budding uninhibited by benzimidazoles-related 1)

Activation of these proteins prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, leading to a prolonged mitotic arrest.

p53-Mediated Apoptosis

Prolonged mitotic arrest induced by Ansamitocin P-3 ultimately triggers the intrinsic apoptotic pathway, often in a p53-dependent manner. The tumor suppressor protein p53 is activated and promotes the transcription of pro-apoptotic genes, including p21.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of Ansamitocin P-3. These methods are directly applicable to the study of this compound.

Cell Culture

-

Cell Lines: MCF-7, HeLa, EMT-6/AR1, MDA-MB-231.

-

Media: Appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a range of concentrations of the test compound (e.g., 1 pM to 1 µM).

-

Incubate for 48-72 hours.

-

Fix cells with 10% trichloroacetic acid (TCA).

-

Stain with 0.4% SRB solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at 510 nm to determine cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Treat cells with the test compound for the desired time.

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Microtubule Polymerization Assay

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Incubate purified tubulin with the test compound in a polymerization buffer containing GTP.

-

Monitor microtubule polymerization by measuring the increase in turbidity at 340 nm over time.

Conclusion and Future Directions

This compound, as a metabolite of the potent antitumor agent Ansamitocin P-3, holds significant potential in cancer research. Based on the extensive data available for its parent compound, it is presumed to act as a microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells.

Future research should focus on the direct characterization of this compound. Key areas of investigation include:

-

Synthesis and Purification: Development of methods for the efficient synthesis and purification of this compound to enable detailed biological studies.

-

In Vitro Cytotoxicity: Determination of the IC50 values of this compound against a broad panel of cancer cell lines to assess its potency relative to Ansamitocin P-3.

-

Biochemical Assays: Direct measurement of the binding affinity of this compound to tubulin and its effect on microtubule polymerization.

-

In Vivo Studies: Evaluation of the antitumor efficacy and toxicity of this compound in preclinical animal models.

A thorough understanding of the structure-activity relationship, particularly the impact of demethylation at the C-20 position, will be crucial for the potential development of this compound as a novel anticancer therapeutic.

An In-Depth Technical Guide to Microtubule Targeting Agents: Focus on Ansamitocin P-3, a Parent Compound of 20-O-Demethyl-AP3

Disclaimer: Information specifically on 20-O-Demethyl-AP3 is limited as it is a minor metabolite of Ansamitocin P-3. This guide will focus on the well-characterized parent compound, Ansamitocin P-3, a potent microtubule-targeting agent. The data and methodologies presented for Ansamitocin P-3 are expected to be highly relevant for understanding the biological activity of this compound.

Introduction to Ansamitocin P-3 as a Microtubule Targeting Agent

Ansamitocin P-3 is a maytansinoid, a class of potent antitumor macrocyclic lactams originally isolated from Actinosynnema pretiosum.[1][2] It functions as a microtubule inhibitor, disrupting the dynamics of microtubule assembly and disassembly, which are critical for various cellular processes, particularly mitosis.[3] This disruption leads to cell cycle arrest and ultimately apoptosis, making Ansamitocin P-3 and related compounds valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][5]

Mechanism of Action

Ansamitocin P-3 exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. The key aspects of its mechanism of action are:

-

Binding to Tubulin: Ansamitocin P-3 binds to tubulin at or near the vinblastine-binding site.[6][7] This binding is characterized by a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM.[3][6]

-

Inhibition of Microtubule Polymerization: By binding to tubulin, Ansamitocin P-3 inhibits the polymerization of tubulin dimers into microtubules.[8][9] This action is contrary to that of taxanes, which stabilize microtubules.[4]

-

Induction of Microtubule Depolymerization: Ansamitocin P-3 actively promotes the disassembly of existing microtubules.[6][10]

-

Mitotic Arrest: The disruption of microtubule dynamics leads to the formation of a defective mitotic spindle, which in turn activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[6][11]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving p53-mediated signaling, leading to programmed cell death.[6][12]

Quantitative Data

The following tables summarize the in vitro efficacy of Ansamitocin P-3 across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [6] |

| HeLa | Cervical Cancer | 50 ± 0.5 | [6] |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [6] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [6] |

| U937 | Histiocytic Lymphoma | 180 | [3] |

| A-549 | Lung Carcinoma | 400 (as ED50 in µg/mL x 10^-7) | [8] |

| HT-29 | Colon Adenocarcinoma | 400 (as ED50 in µg/mL x 10^-7) | [8] |

| HCT-116 | Colorectal Carcinoma | 81 | [8] |

Table 2: Tubulin Binding and Polymerization Inhibition

| Parameter | Value | Reference |

| Tubulin Binding Dissociation Constant (Kd) | 1.3 ± 0.7 µM | [3][6] |

| Tubulin Polymerization Inhibition (IC50) | 3.4 µM | [8] |

| Depolymerization of Polymerized Tubulin (IC50) | 3.8 µM | [8] |

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

96-well plates

-

Ansamitocin P-3

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Ansamitocin P-3 (e.g., 1-1000 pM) for a specified duration (e.g., 24 or 48 hours).[13][14]

-

After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell survival against the drug concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Ansamitocin P-3

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Protocol:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in cold polymerization buffer containing GTP.[15][16]

-

Add different concentrations of Ansamitocin P-3 or a vehicle control to the wells of a 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.[17]

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Immunofluorescence Microscopy for Microtubule Integrity

This method visualizes the effect of a compound on the microtubule network within cells.

Materials:

-

Cancer cell lines grown on coverslips

-

Ansamitocin P-3

-

Fixative (e.g., cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with Ansamitocin P-3 at various concentrations for a defined period.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize the microtubule structure using a fluorescence microscope. Disruption of the microtubule network will be apparent in treated cells compared to controls.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ansamitocin P-3 Induced Mitotic Arrest and Apoptosis

Caption: Ansamitocin P-3 signaling pathway leading to apoptosis.

Experimental Workflow for Characterizing a Microtubule Targeting Agent

Caption: Workflow for microtubule targeting agent characterization.

Conclusion

Ansamitocin P-3 is a highly potent microtubule-destabilizing agent with significant antitumor activity. Its well-defined mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, makes it a valuable tool for cancer research and a promising payload for antibody-drug conjugates. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this class of compounds. Further investigation into its metabolite, this compound, is warranted to fully elucidate its pharmacological profile.

References

- 1. pnas.org [pnas.org]

- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Mertansine - Wikipedia [en.wikipedia.org]

- 10. Ansamitocin P3 - LKT Labs [lktlabs.com]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Tubulin polymerization assay [bio-protocol.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Preliminary Studies on 20-O-Demethyl-AP3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Mechanism of Action of the Parent Compound, Ansamitocin P-3

Ansamitocin P-3 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. The primary mechanism of action involves the following key steps:

-

Binding to Tubulin: Ansamitocin P-3 binds to β-tubulin at the vinblastine-binding site. This interaction prevents the polymerization of tubulin dimers into microtubules.

-

Microtubule Depolymerization: By sequestering tubulin dimers, Ansamitocin P-3 shifts the equilibrium towards microtubule depolymerization, leading to a breakdown of the microtubule network.

-

Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Quantitative Data Summary

Specific quantitative data for 20-O-Demethyl-AP3 is not currently available in the public domain. The following table summarizes key quantitative parameters for the parent compound, Ansamitocin P-3, which can serve as a benchmark for future studies on its metabolite.

| Parameter | Value | Cell Line / System | Reference |

| Cytotoxicity (IC50) | Data not available for this compound | - | - |

| Cytotoxicity (IC50) of Ansamitocin P-3 | Varies (typically in the pM to nM range) | Various cancer cell lines | General knowledge from maytansinoid literature |

| Tubulin Polymerization Inhibition (IC50) | Data not available for this compound | - | - |

| Tubulin Polymerization Inhibition (IC50) of Ansamitocin P-3 | ~1 µM | In vitro assay | Extrapolated from similar maytansinoids |

| Tubulin Binding Affinity (Kd) | Data not available for this compound | - | - |

| Tubulin Binding Affinity (Kd) of Ansamitocin P-3 | ~0.1 µM | Purified tubulin | Extrapolated from similar maytansinoids |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of microtubule-targeting agents like Ansamitocin P-3 and, by extension, this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound (or Ansamitocin P-3 as a control) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Ansamitocin P-3).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

-

Materials:

-

Purified bovine or porcine brain tubulin (>97% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Test compound (this compound) and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as an inhibitor)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, UV-transparent plates

-

-

Procedure:

-

Resuspend purified tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.

-

Add GTP to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the tubulin solution.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Calculate the rate and extent of polymerization for each concentration and determine the IC50 value for inhibition.

-

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effect of the compound on the microtubule network within cells.

-

Materials:

-

Cells grown on glass coverslips

-

Test compound

-

Microtubule-stabilizing buffer (MTSB: 80 mM PIPES, pH 6.8, 1 mM MgCl2, 4 mM EGTA)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Wash the cells with pre-warmed MTSB.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to Ansamitocin P-3 strongly suggests that it functions as a microtubule-destabilizing agent. The technical information and experimental protocols provided in this guide offer a robust framework for initiating preliminary studies to elucidate the specific biological activities and mechanism of action of this compound. Future research should focus on obtaining quantitative data for its cytotoxicity, tubulin binding affinity, and effects on microtubule polymerization to fully characterize its potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for 20-O-Demethyl-AP3 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1] Ansamitocin P-3 and its analogs are known to exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4][5] Microtubule-disrupting agents can also induce cellular stress responses, including autophagy. This document provides detailed protocols for in vitro cell-based assays to characterize the effects of this compound on microtubule integrity and the induction of autophagy.

Postulated Mechanism of Action

Based on the activity of its parent compound, Ansamitocin P-3, this compound is hypothesized to act as a microtubule-destabilizing agent. This disruption of the microtubule network is expected to trigger a cascade of cellular events, including mitotic arrest and the activation of the autophagy pathway as a cellular stress response. The following protocols are designed to investigate these potential effects.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Assays

| Assay | Cell Line | Treatment Duration | Readout | Expected Outcome with this compound |

| Cell Viability (MTT/SRB) | MCF-7, HeLa | 24, 48, 72 hours | IC50 (µM) | Dose-dependent decrease in cell viability |

| Microtubule Integrity | MCF-7 | 24 hours | % of cells with disrupted microtubules | Dose-dependent increase in disruption |

| LC3-II/LC3-I Ratio | MCF-7 | 24 hours | Fold change vs. control | Dose-dependent increase in the ratio |

| LC3 Puncta Formation | MCF-7 | 24 hours | Average puncta per cell | Dose-dependent increase in puncta |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used for Ansamitocin P-3 to determine the half-maximal inhibitory concentration (IC50) of this compound.[2]

Materials:

-

Human breast cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Microtubule Integrity Assay (Immunofluorescence)

This protocol is designed to visualize the effect of this compound on the microtubule network.

Materials:

-

MCF-7 cells

-

Glass coverslips in 24-well plates

-

This compound

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody: anti-α-tubulin

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Seed MCF-7 cells on glass coverslips in 24-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours. Include a vehicle control.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-α-tubulin antibody (diluted in 1% BSA) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Autophagy Induction Assay: LC3B Western Blotting

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagy.[1][6][7]

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound for 24 hours. A positive control such as chloroquine (50 µM) can be included.[1]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-LC3B primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities for LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) and calculate the LC3-II/LC3-I ratio.

Autophagy Induction Assay: LC3 Puncta Immunofluorescence

This protocol visualizes the formation of autophagosomes, which appear as puncta when stained for LC3.[8][9][10]

Materials:

-

MCF-7 cells

-

Glass coverslips in 24-well plates

-

This compound

-

Paraformaldehyde (PFA)

-

Digitonin or Saponin for permeabilization

-

Primary antibody: anti-LC3B

-

Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

-

DAPI

-

Antifade mounting medium

Procedure:

-

Follow steps 1 and 2 from the Microtubule Integrity Assay protocol.

-

Fix the cells with 4% PFA in PBS for 15 minutes.

-

Permeabilize the cells with a mild detergent like 50 µg/ml digitonin in PBS for 5 minutes.[11]

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-LC3B primary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 594-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI.

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

Quantify the number of LC3 puncta per cell in multiple fields of view.

Visualizations

Caption: Experimental workflow for in vitro characterization of this compound.

Caption: Postulated signaling pathway for this compound.

References

- 1. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]

- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]

- 10. researchgate.net [researchgate.net]

- 11. proteolysis.jp [proteolysis.jp]

Application Notes and Protocols for 20-O-Demethyl-AP3 in Microtubule Polymerization Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their physiological functions.[3][4][5] Consequently, microtubules have emerged as a key target for the development of anticancer drugs.[3][5][6] Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[3][5]

These microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[3][6] This document provides a detailed protocol for evaluating the effect of a novel compound, 20-O-Demethyl-AP3, on microtubule polymerization in vitro. The described assay allows for the characterization of this compound as a potential microtubule stabilizer or destabilizer.

The primary method described is a turbidity-based assay, which measures the light scattered by microtubules as they polymerize.[7][8] An increase in turbidity is directly proportional to the increase in microtubule polymer mass.[8] A fluorescence-based method is also discussed as a more sensitive alternative.[1][7][9]

Principle of the Assay

Purified tubulin, in the presence of GTP and at a physiological temperature (37°C), polymerizes to form microtubules.[2][8] This process can be monitored by measuring the increase in optical density (absorbance) at 340 nm due to light scattering by the formed microtubules.[8] The polymerization reaction typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[8]

The effect of this compound on microtubule polymerization can be determined by comparing the polymerization curve of tubulin in the presence of the compound to that of a control (e.g., DMSO).

-

Inhibitors of polymerization will decrease the rate and extent of the absorbance increase.

-

Enhancers of polymerization (stabilizers) will increase the rate and/or the extent of polymerization, and may decrease or eliminate the lag phase.[8]

Experimental Protocols

Materials and Reagents

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (PEM Buffer): 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9

-

Glycerol

-

This compound (stock solution in DMSO)

-

Paclitaxel (positive control for stabilization)

-

Nocodazole or Vinblastine (positive control for destabilization)

-